5-Bromo-1,3-diphenyl-1H-pyrazole
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Overview
Description
5-Bromo-1,3-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and phenyl groups at the 1- and 3-positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate followed by bromination can yield the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization process. Additionally, one-pot multicomponent reactions are favored for their simplicity and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: Pyrazoles can engage in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Cycloaddition: Reactions with alkynes or alkenes under thermal or catalytic conditions can lead to cycloaddition products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
5-Bromo-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Pyrazoles are used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-diphenyl-1H-pyrazole: Contains a chlorine atom instead of bromine.
3,5-Diphenyl-1H-pyrazole: Lacks the substituent at the 1-position.
Uniqueness
5-Bromo-1,3-diphenyl-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets .
Properties
Molecular Formula |
C15H11BrN2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-1,3-diphenylpyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
PTBZXKFONYCXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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